molecular formula C20H21N3O3S B8741401 6-(2-p-Toluenesulphonamido-indan-5-yl)-4,5-dihydropyridazin-3(2H)-one CAS No. 114149-38-1

6-(2-p-Toluenesulphonamido-indan-5-yl)-4,5-dihydropyridazin-3(2H)-one

Cat. No. B8741401
Key on ui cas rn: 114149-38-1
M. Wt: 383.5 g/mol
InChI Key: HPHBEFJDQBZDEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04820705

Procedure details

600 mg (15 mmol) of sodium hydroxide in 2 ml of water are added to 2.3 g (5 mmol) of 4-carbethoxy-6-(2-p-toluenesulfonamido-indan-5-yl)-dihydro-pyridazin-3(2H)-one in 40 ml of ethanol, and the mixture is stirred over night in order to achieve hydrolysis. The reaction product which is precipitated on acidifying is filtered off with suction and heated in glacial acetic acid for 10 minutes at the boil. The desired compound crystallises out on cooling.
Quantity
600 mg
Type
reactant
Reaction Step One
Name
4-carbethoxy-6-(2-p-toluenesulfonamido-indan-5-yl)-dihydro-pyridazin-3(2H)-one
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C([CH:8]1[CH:13]=[C:12]([C:14]2[CH:15]=[C:16]3[C:20](=[CH:21][CH:22]=2)[CH2:19][CH:18]([NH:23][S:24]([C:27]2[CH:32]=[CH:31][C:30]([CH3:33])=[CH:29][CH:28]=2)(=[O:26])=[O:25])[CH2:17]3)[NH:11][NH:10][C:9]1=[O:34])(OCC)=O>O.C(O)C>[C:30]1([CH3:33])[CH:31]=[CH:32][C:27]([S:24]([NH:23][CH:18]2[CH2:17][C:16]3[C:20](=[CH:21][CH:22]=[C:14]([C:12]4[CH2:13][CH2:8][C:9](=[O:34])[NH:10][N:11]=4)[CH:15]=3)[CH2:19]2)(=[O:26])=[O:25])=[CH:28][CH:29]=1 |f:0.1|

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
[OH-].[Na+]
Name
4-carbethoxy-6-(2-p-toluenesulfonamido-indan-5-yl)-dihydro-pyridazin-3(2H)-one
Quantity
2.3 g
Type
reactant
Smiles
C(=O)(OCC)C1C(NNC(=C1)C=1C=C2CC(CC2=CC1)NS(=O)(=O)C1=CC=C(C=C1)C)=O
Name
Quantity
2 mL
Type
solvent
Smiles
O
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred over night in order
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
hydrolysis
CUSTOM
Type
CUSTOM
Details
The reaction product which is precipitated on acidifying
FILTRATION
Type
FILTRATION
Details
is filtered off with suction
TEMPERATURE
Type
TEMPERATURE
Details
heated in glacial acetic acid for 10 minutes at the boil
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The desired compound crystallises out
TEMPERATURE
Type
TEMPERATURE
Details
on cooling

Outcomes

Product
Name
Type
Smiles
C1(=CC=C(C=C1)S(=O)(=O)NC1CC2=CC=C(C=C2C1)C=1CCC(NN1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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